molecular formula C23H23N3O2 B12172616 N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-1-methyl-1H-indole-4-carboxamide

N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-1-methyl-1H-indole-4-carboxamide

Cat. No.: B12172616
M. Wt: 373.4 g/mol
InChI Key: CMABLGKMIGIQME-UHFFFAOYSA-N
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Description

N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-1-methyl-1H-indole-4-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a methoxy group, a tetrahydrocarbazole moiety, and an indole carboxamide group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-1-methyl-1H-indole-4-carboxamide typically involves multiple steps. One common method starts with the preparation of 6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-one, which is then reacted with N-Boc-1,3-diaminopropane in the presence of toluene-4-sulfonic acid in toluene at 140°C for 16 hours under an inert atmosphere . This intermediate is then reduced using sodium tetrahydroborate in methanol at 0-80°C .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they would likely involve similar synthetic routes with optimization for large-scale production. This could include the use of continuous flow reactors and automated synthesis systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-1-methyl-1H-indole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert certain functional groups within the molecule to their corresponding reduced forms.

    Substitution: The compound can undergo substitution reactions, particularly at the methoxy and indole groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction could produce alcohols or amines.

Scientific Research Applications

N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-1-methyl-1H-indole-4-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including anti-inflammatory and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-1-methyl-1H-indole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation, but they likely involve key signaling pathways related to inflammation and cell proliferation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-1-methyl-1H-indole-4-carboxamide apart from similar compounds is its unique combination of functional groups and structural features. This uniqueness contributes to its distinct chemical reactivity and potential biological activities, making it a valuable compound for research and development.

Properties

Molecular Formula

C23H23N3O2

Molecular Weight

373.4 g/mol

IUPAC Name

N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-1-methylindole-4-carboxamide

InChI

InChI=1S/C23H23N3O2/c1-26-12-11-15-17(6-4-8-21(15)26)23(27)25-20-7-3-5-16-18-13-14(28-2)9-10-19(18)24-22(16)20/h4,6,8-13,20,24H,3,5,7H2,1-2H3,(H,25,27)

InChI Key

CMABLGKMIGIQME-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC2=C(C=CC=C21)C(=O)NC3CCCC4=C3NC5=C4C=C(C=C5)OC

Origin of Product

United States

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